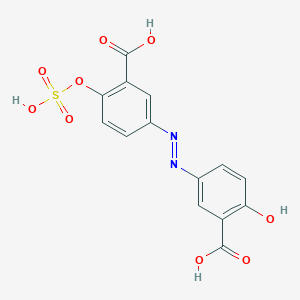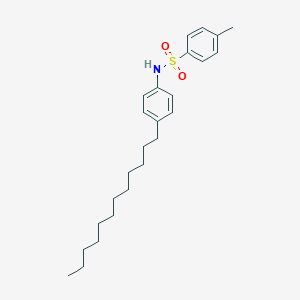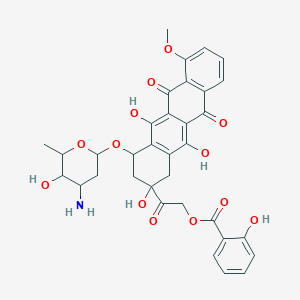
14-Salicyloyldaunorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Salicyloyldaunorubicin, also known as SDZ-280-428, is a semi-synthetic derivative of the anthracycline antibiotic daunorubicin. This compound has been extensively studied for its potential as an anticancer agent due to its unique chemical structure and mechanism of action. In
Mécanisme D'action
The mechanism of action of 14-Salicyloyldaunorubicin involves its ability to intercalate into DNA and inhibit topoisomerase II activity, leading to DNA damage and ultimately cell death. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis, further contributing to its anticancer properties.
Effets Biochimiques Et Physiologiques
In addition to its anticancer effects, 14-Salicyloyldaunorubicin has been shown to have other biochemical and physiological effects. Studies have demonstrated its ability to modulate the immune system, leading to enhanced immune responses against cancer cells. It has also been shown to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 14-Salicyloyldaunorubicin for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its potent anticancer activity and unique mechanism of action make it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation is that its use in lab experiments is limited by its potential toxicity and side effects.
Orientations Futures
For research include the development of targeted delivery methods, combination therapy, and further studies to better understand its mechanism of action and potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 14-Salicyloyldaunorubicin involves the modification of the daunorubicin molecule by adding a salicylic acid group to the C-14 position. This process is carried out through a series of chemical reactions, including acylation and reduction, to produce the final compound. The synthesis method has been well-established and optimized over the years, allowing for the production of large quantities of 14-Salicyloyldaunorubicin for research purposes.
Applications De Recherche Scientifique
The potential of 14-Salicyloyldaunorubicin as an anticancer agent has been extensively studied in scientific research. In vitro studies have shown that this compound has potent cytotoxic activity against a wide range of cancer cell lines, including leukemia, breast cancer, and lung cancer. In vivo studies have also demonstrated its efficacy in reducing tumor growth and increasing survival rates in animal models.
Propriétés
Numéro CAS |
116782-68-4 |
|---|---|
Nom du produit |
14-Salicyloyldaunorubicin |
Formule moléculaire |
C34H33NO13 |
Poids moléculaire |
663.6 g/mol |
Nom IUPAC |
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C34H33NO13/c1-14-28(38)18(35)10-23(47-14)48-21-12-34(44,22(37)13-46-33(43)15-6-3-4-8-19(15)36)11-17-25(21)32(42)27-26(30(17)40)29(39)16-7-5-9-20(45-2)24(16)31(27)41/h3-9,14,18,21,23,28,36,38,40,42,44H,10-13,35H2,1-2H3 |
Clé InChI |
KLMZCYMMWMOKFU-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
Synonymes |
14-salicyloyldaunorubicin 14-salicyloylrubomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



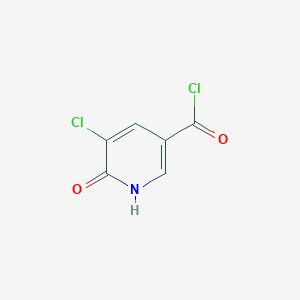

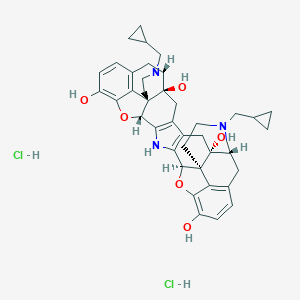
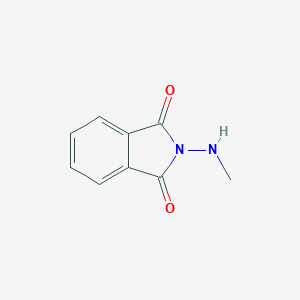
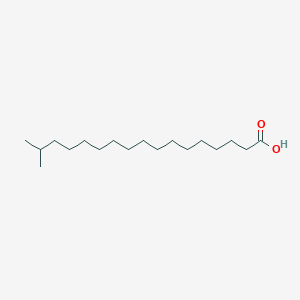
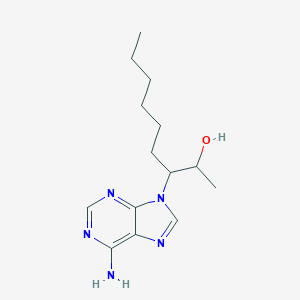

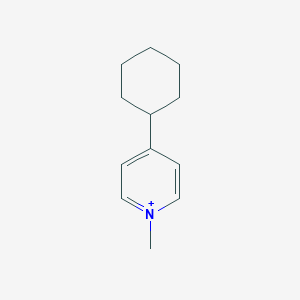
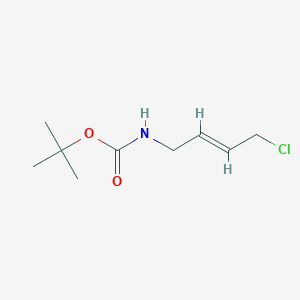
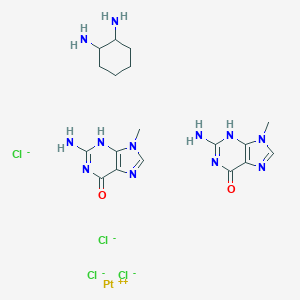
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)
